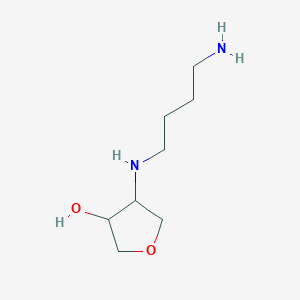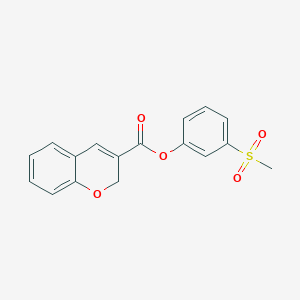
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is a fluorinated aromatic compound with a bromomethyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene typically involves the bromination of a heptafluoronaphthalene precursor. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted naphthalenes with various functional groups.
Oxidation: Naphthalene carboxylic acids or aldehydes.
Reduction: Heptafluoronaphthalene.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of fluorinated drugs with enhanced metabolic stability and bioavailability.
Materials Science: Used in the development of advanced materials with unique electronic and optical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 2-(Bromomethyl)acrylate
- (Bromomethyl)benzene
Uniqueness
2-(Bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and chemical stability. This makes it particularly useful in applications requiring high-performance materials and pharmaceuticals .
Eigenschaften
| 2058-95-9 | |
Molekularformel |
C11H2BrF7 |
Molekulargewicht |
347.03 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3,4,5,6,7,8-heptafluoronaphthalene |
InChI |
InChI=1S/C11H2BrF7/c12-1-2-5(13)3-4(7(15)6(2)14)9(17)11(19)10(18)8(3)16/h1H2 |
InChI-Schlüssel |
JWEQPQOAANPEEE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
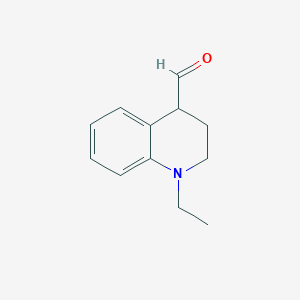
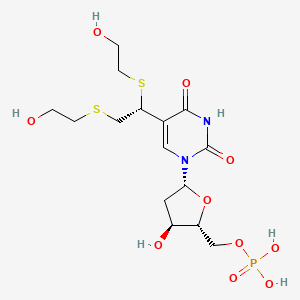
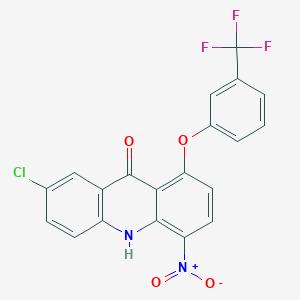
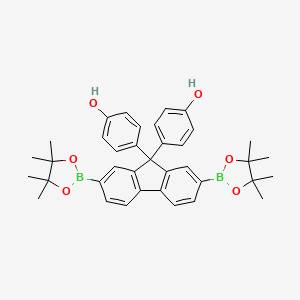
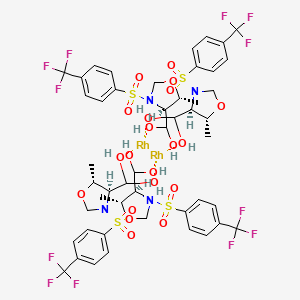
![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/no-structure.png)
![cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate](/img/structure/B12938125.png)

